5-(2-methoxy-4-nitrophenyl)-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone
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Overview
Description
5-(2-methoxy-4-nitrophenyl)-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone is a complex organic compound characterized by its unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-methoxy-4-nitrophenyl)-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone typically involves multi-step organic reactions. The starting materials often include substituted phenyl compounds and indene derivatives. Common synthetic routes may involve:
Nitration: Introduction of the nitro group to the phenyl ring.
Methoxylation: Addition of the methoxy group.
Spirocyclization: Formation of the spiro structure through cyclization reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would require optimization of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and nitro groups.
Reduction: The nitro group can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens for electrophilic substitution and strong bases for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can lead to the formation of quinones.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology
In biological research, derivatives of this compound may be studied for their potential biological activity, including antimicrobial and anticancer properties.
Medicine
In medicinal chemistry, the compound and its derivatives are investigated for their potential as therapeutic agents. The presence of both nitro and methoxy groups can influence biological activity and pharmacokinetics.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers and advanced composites, due to its structural properties.
Mechanism of Action
The mechanism of action of 5-(2-methoxy-4-nitrophenyl)-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The nitro group may undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
The uniqueness of 5-(2-methoxy-4-nitrophenyl)-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone lies in its spiro structure, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C28H20N2O8 |
---|---|
Molecular Weight |
512.5 g/mol |
IUPAC Name |
5-(2-methoxy-4-nitrophenyl)-1-(4-methylphenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone |
InChI |
InChI=1S/C28H20N2O8/c1-14-7-9-15(10-8-14)23-21-22(28(38-23)24(31)17-5-3-4-6-18(17)25(28)32)27(34)29(26(21)33)19-12-11-16(30(35)36)13-20(19)37-2/h3-13,21-23H,1-2H3 |
InChI Key |
SEINZSSVZMCFNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)C4=C(C=C(C=C4)[N+](=O)[O-])OC)C5(O2)C(=O)C6=CC=CC=C6C5=O |
Origin of Product |
United States |
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